Bromoacetone

Conformational analysis NMR spectroscopy Solvent effects

Bromoacetone (1-bromo-2-propanone, CH₃COCH₂Br) is a reactive α-haloketone widely employed as a versatile electrophilic building block in organic synthesis. Its α-bromine atom renders the adjacent carbonyl-activated methylene carbon highly susceptible to nucleophilic attack, enabling efficient alkylation, heterocycle construction, and functional group interconversion.

Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
CAS No. 598-31-2
Cat. No. B165879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetone
CAS598-31-2
SynonymsBromo-2-propanone
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESCC(=O)CBr
InChIInChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
InChIKeyVQFAIAKCILWQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ether, and acetone
Solubility in water: poo

Bromoacetone (CAS 598-31-2): Procurement-Oriented Baseline Overview for Synthetic Chemists


Bromoacetone (1-bromo-2-propanone, CH₃COCH₂Br) is a reactive α-haloketone widely employed as a versatile electrophilic building block in organic synthesis [1]. Its α-bromine atom renders the adjacent carbonyl-activated methylene carbon highly susceptible to nucleophilic attack, enabling efficient alkylation, heterocycle construction, and functional group interconversion . Unlike many general-purpose alkylating agents, bromoacetone exhibits a conformational equilibrium that is highly sensitive to the dielectric environment, a property that can be exploited for solvent-dependent reaction tuning [2]. This compound serves as a key precursor to hydroxyacetone, various β-carbonyl ethers, and numerous nitrogen- and sulfur-containing heterocycles, with the benchmark Organic Syntheses procedure providing a reproducible 50-51% isolated yield for its preparation from acetone and bromine [3].

Why Generic Substitution of Bromoacetone with Other α-Haloketones is Scientifically Unjustified


The assumption that chloroacetone, iodoacetone, or even sterically hindered α-bromoketones can serve as interchangeable surrogates for bromoacetone in synthetic sequences is not supported by quantitative experimental evidence. Significant differences exist across multiple orthogonal parameters: (1) conformational energetics dictate that bromoacetone possesses a distinct solvent-dependent cis/gauche equilibrium profile compared to both chloroacetone and iodoacetone, directly impacting its ground-state geometry and, consequently, its reactivity trajectory in stereoselective transformations [1]; (2) the polarographic reduction behavior reveals that bromoacetone, chloroacetone, and iodoacetone exhibit distinct electrochemical signatures, confirming non-identical electronic environments that affect their redox chemistry [2]; (3) in vitro cytotoxicity data unequivocally demonstrate that bromoacetone is significantly more cytotoxic than chloroacetone, a critical safety and handling consideration for laboratory procurement and use . Generic substitution without empirical validation thus risks altered reaction kinetics, compromised product selectivity, and unforeseen safety hazards.

Bromoacetone (598-31-2) Quantitative Differentiation Evidence Against Closest Analogs


Conformational Equilibrium: Solvent-Dependent Cis/Gauche Energy Gap Differentiates Bromoacetone from Chloroacetone and Iodoacetone

Direct head-to-head comparison of 1-haloacetones (Cl, Br, I) reveals that bromoacetone possesses a distinct conformational energy landscape. The energy difference (E_cis − E_gauche) between the cis and gauche conformers in the vapor phase is 1.8 kcal mol⁻¹ for bromoacetone, compared to 1.7 kcal mol⁻¹ for chloroacetone and 1.1 kcal mol⁻¹ for iodoacetone [1]. Notably, in the pure liquid state, the sign of this energy difference inverts to −0.4 kcal mol⁻¹ for bromoacetone, indicating that the more polar cis conformer becomes the dominant species in the condensed phase, whereas chloroacetone exhibits a larger inversion to −1.0 kcal mol⁻¹ and iodoacetone shows −0.5 kcal mol⁻¹ [1]. This differential response to solvent dielectric highlights that bromoacetone's ground-state geometry cannot be extrapolated from its chloro or iodo counterparts.

Conformational analysis NMR spectroscopy Solvent effects Physical organic chemistry

SN2 Reactivity Benchmark: Bromoacetone Maintains High Nucleophilic Substitution Rate Despite Steric Bulk in Comparators

In bimolecular nucleophilic substitution (SN2) reactions with acetate and azide ions, bromoacetone demonstrates remarkable insensitivity to steric hindrance [1]. The sterically encumbered analog 1-bromo-4,4-dimethyl-2-pentanone (bromomethyl neopentyl ketone) is only slightly less reactive than bromoacetone, despite the neopentylic environment adjacent to the carbonyl group [1]. This finding confirms that bromoacetone itself represents a highly reactive, sterically unhindered benchmark α-haloketone for SN2 transformations. In contrast, conformationally fixed α-halo ketones, such as trans-2-chloro-4-t-butylcyclohexanone, exhibit a 61-fold reactivity difference compared to their cis-isomers, underscoring that bromoacetone's conformational mobility contributes directly to its consistent and predictable SN2 reactivity [1].

SN2 mechanism Steric effects Nucleophilic substitution Kinetics

In Vitro Cytotoxicity: Bromoacetone Demonstrates Significantly Higher Potency Than Chloroacetone in Mammalian Cell Assays

Quantitative cytotoxicity assessment of haloketones (HKs) in mammalian cells reveals that bromoacetone is markedly more toxic than its chloro analog . The LC50 (lethal concentration 50%) value for bromoacetone is 1.9 ± 0.49 μM, whereas chloroacetone exhibits a significantly lower cytotoxicity with an LC50 of 4.3 ± 0.22 μM . This represents a 2.3-fold difference in potency, placing bromoacetone among the more cytotoxic monohaloketones evaluated. This data is critical for laboratory procurement and handling: substituting chloroacetone for bromoacetone would materially underestimate the required safety precautions, personal protective equipment specifications, and ventilation requirements.

Cytotoxicity Haloketone toxicity Safety assessment In vitro toxicology

Synthetic Accessibility: Validated 50-51% Isolated Yield for Monobromination of Acetone via Robust Literature Protocol

The direct monobromination of acetone to yield bromoacetone is documented in Organic Syntheses with a reproducible isolated yield of 470-480 g, corresponding to 50-51% of the theoretical amount [1]. This yield represents a validated benchmark for laboratory-scale preparation using standard equipment. The procedure explicitly notes that over-bromination to dibromoacetones constitutes the primary side reaction, and that careful control of bromine addition rate is essential to maximize monobromoacetone selectivity [1]. In contrast, the analogous chloroacetone synthesis is not as rigorously documented with such a widely accepted, validated, and easily accessible laboratory procedure, and the distinct reactivity of chlorine versus bromine precludes direct yield extrapolation.

Synthetic methodology Halogenation Yield optimization Process chemistry

Physical Property Differentiation: Boiling Point and Density Distinguish Bromoacetone from Chloroacetone for Purification and Handling

Key physical properties of bromoacetone and its closest analog chloroacetone differ substantially, impacting purification and handling [1]. Bromoacetone boils at 137°C at atmospheric pressure, compared to 119.7°C for chloroacetone—a difference of 17.3°C [1]. This higher boiling point facilitates easier separation from volatile reaction components and reduces evaporative losses during routine laboratory operations. Furthermore, bromoacetone possesses a significantly higher density (1.634 g/cm³ at 23°C) compared to chloroacetone (approximately 1.15 g/cm³ at 25°C) and a correspondingly higher relative vapor density (4.75 vs. 3.2 for chloroacetone), indicating that bromoacetone vapors are heavier and less prone to rapid dispersal [1]. Bromoacetone melts at -36.5°C, whereas chloroacetone melts at -44.5°C [1].

Physical properties Distillation Solubility Material characterization

Bromoacetone (598-31-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Hydroxyacetone (Acetol) and β-Carbonyl Ethers via Nucleophilic Substitution

Bromoacetone serves as the direct precursor to hydroxyacetone (acetol) through alkaline hydrolysis, a transformation validated in the Organic Syntheses procedure that yields bromoacetone as the penultimate intermediate [1]. The high SN2 reactivity of bromoacetone, as demonstrated by its near-benchmark performance even against sterically hindered comparators [2], ensures efficient conversion to β-carbonyl ethers when reacted with alkoxides or phenoxides. This application leverages bromoacetone's optimal balance of electrophilicity and leaving-group ability, which cannot be matched by chloroacetone due to its lower reactivity and distinct conformational ground state [3].

Construction of Thiazole, Thiophene, and Other Sulfur-Containing Heterocycles

Bromoacetone is a preferred electrophilic partner for the alkylation of thioamides, thioureas, and thiols to generate sulfur-containing heterocycles. The quantitative conformational data for bromoacetone [1] indicate that its cis/gauche equilibrium is uniquely poised to facilitate cyclization reactions in polar media, where the cis conformer becomes dominant in the pure liquid state (ΔE = -0.4 kcal mol⁻¹). This solvent-responsive geometry, combined with its high intrinsic SN2 reactivity [2], makes bromoacetone the α-haloketone of choice for heterocycle assembly where ring-closure efficiency is sensitive to pre-reactive conformer populations.

Laboratory-Scale Preparation and On-Demand Synthesis

For laboratories requiring modest quantities of an α-haloketone building block, bromoacetone offers a distinct advantage: a thoroughly vetted, scalable, and peer-reviewed synthetic procedure with a documented 50-51% isolated yield [3]. This contrasts with chloroacetone, for which no equivalent widely adopted Org. Synth. protocol exists. The higher boiling point (137°C) of bromoacetone compared to chloroacetone (119.7°C) further facilitates simple fractional distillation for purification, reducing the need for chromatographic separation [4]. Procurement decisions should account for this on-demand synthetic accessibility, which can mitigate supply chain constraints and reduce reliance on commercial vendors for routine synthetic operations.

Electrochemical and Analytical Chemistry Research

Bromoacetone's well-characterized polarographic behavior, including its irreversible, two-electron reduction wave to yield acetone, makes it a valuable model compound for electrochemical studies [5]. The distinct reduction potentials of bromoacetone, chloroacetone, and iodoacetone enable simultaneous analysis of mixtures with less than 2% relative error when using a sodium acetate-acetic acid buffer (pH 4.6, ionic strength 0.5) [5]. For analytical method development or mechanistic electrochemical investigations, bromoacetone provides a defined and reproducible electrochemical signature that is not interchangeable with its chloro or iodo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.